molecular formula C17H16N8 B605552 APY29

APY29

Cat. No.: B605552
M. Wt: 332.4 g/mol
InChI Key: WJNBSTLIALIIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

APY29 is a small molecule that acts as an allosteric modulator of inositol-requiring enzyme 1 alpha (IRE1α). It inhibits IRE1α autophosphorylation with an IC50 value of 280 nM and activates IRE1α RNase activity

Preparation Methods

APY29 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the following steps :

    Formation of the benzimidazole core: This step involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole ring.

    Cyclopropyl pyrazole synthesis: The cyclopropyl group is introduced through a reaction with a suitable pyrazole derivative.

    Coupling reactions: The benzimidazole and pyrazole intermediates are coupled together using appropriate coupling reagents and conditions to form the final this compound compound.

Industrial production methods for this compound are not widely documented, but the synthesis typically involves similar steps with optimization for large-scale production.

Chemical Reactions Analysis

APY29 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed on this compound to yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

APY29 has a wide range of scientific research applications, including :

    Chemistry: this compound is used as a tool compound to study the modulation of IRE1α activity and its effects on cellular processes.

    Biology: In biological research, this compound is used to investigate the role of IRE1α in the unfolded protein response and its implications in various diseases.

    Medicine: this compound has potential therapeutic applications in treating diseases related to endoplasmic reticulum stress, such as cancer, inflammatory diseases, and neurodegenerative disorders.

    Industry: this compound is used in the development of new drugs and therapeutic strategies targeting IRE1α.

Mechanism of Action

APY29 exerts its effects by binding to the ATP-binding pocket of IRE1α, inhibiting its autophosphorylation and activating its RNase activity . This dual action modulates the unfolded protein response by promoting the splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay of RNA (RIDD). These pathways are crucial for maintaining cellular homeostasis under stress conditions.

Comparison with Similar Compounds

APY29 is unique in its ability to both inhibit IRE1α autophosphorylation and activate its RNase activity. Similar compounds include :

    MKC9989: An IRE1α inhibitor that specifically targets the kinase domain.

    GSK2850163: Another IRE1α inhibitor with a different mechanism of action.

    IXA4: An RNase activator that binds to a different site on IRE1α.

Compared to these compounds, this compound’s dual action makes it a valuable tool for studying the complex regulation of IRE1α and its role in cellular stress responses.

Biological Activity

APY29 is a small molecule known primarily for its role as an inhibitor of the IRE1α kinase, which is a critical component of the unfolded protein response (UPR) pathway. This pathway plays a vital role in maintaining cellular homeostasis under stress conditions, particularly those affecting the endoplasmic reticulum (ER). Understanding the biological activity of this compound is essential due to its implications in various diseases, including cancer and neurodegenerative disorders.

IRE1α Kinase Inhibition

This compound functions as a type I kinase inhibitor of IRE1α, stabilizing its active conformation while simultaneously modulating its oligomerization state. This dual action has significant implications for IRE1α's endoribonuclease (RNase) activity:

  • Inhibition of Kinase Activity : this compound dose-dependently suppresses autophosphorylation of IRE1α, leading to reduced RNase activity. This mechanism is crucial as excessive RNase activity can trigger apoptosis in cells experiencing ER stress .
  • Oligomerization Effects : Interestingly, while inhibiting the kinase activity, this compound increases the oligomeric state of IRE1α* (P830L), which can paradoxically rescue some RNase activity under specific conditions. This suggests that this compound may act as a slight activator of RNase function despite its primary role as an inhibitor .

Toxicity and Limitations

Despite its utility in research, this compound has been reported to exhibit toxicity at low micromolar concentrations. This toxicity limits its application across different cellular models and necessitates careful consideration when interpreting experimental results involving this compound .

Case Studies and Experimental Evidence

Numerous studies have investigated the biological effects of this compound within various cellular contexts:

  • Cell Proliferation : Research indicates that this compound can induce proliferative blocks in cancer cell lines at low micromolar concentrations. This effect underscores its potential use in therapeutic strategies aimed at inhibiting tumor growth .
  • Endoplasmic Reticulum Stress : In models of ER stress, this compound has been shown to modulate cell fate by influencing the balance between pro-survival and pro-apoptotic signals mediated by IRE1α. For instance, it can prevent apoptosis triggered by elevated RNase activity during ER stress conditions .

Summary of Findings

Study Findings Implications
Han et al. (2014)This compound inhibits autophosphorylation and alters oligomeric stateSuggests dual role in modulating RNase activity
MDPI (2021)Toxicity observed at low concentrationsLimits applicability in diverse cellular models
eLife (2015)Induces proliferative blocks in cancer cellsPotential therapeutic target for cancer treatment

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie APY29's modulation of the unfolded protein response (UPR) pathway?

this compound acts as an allosteric modulator of IRE1α, inhibiting its autophosphorylation (IC50 = 280 nM) while paradoxically activating its RNase activity . This dual effect disrupts XBP1 splicing kinetics, as demonstrated by increased Xbp1s expression in BoHV-1-infected cells treated with 6 µM this compound for 12–24 hours . Methodologically, researchers should validate these effects using immunoblotting for P-IRE1 and qPCR for XBP1 isoforms, with controls for dose-dependent responses (e.g., DMSO vehicle) .

Q. What in vitro models are validated for studying this compound's antiviral or anticancer effects?

  • Antiviral : Bovine alphaherpesvirus 1 (BoHV-1) models show this compound reduces viral titers by 80% at 6 µM by targeting post-entry viral replication stages .
  • Anticancer : Esophageal squamous cell carcinoma (ESCC) models demonstrate this compound inhibits RSK4, enhancing radiotherapy sensitivity at 10 µM via apoptosis induction . Researchers should use viability assays (e.g., MTT) and gene knockdown (e.g., siRNA for RSK4) to confirm pathway specificity .

Q. What are standard this compound concentrations for UPR-related experiments?

this compound exhibits concentration-dependent effects:

  • 1–5 µM : Modulates IRE1α RNase activity without cytotoxicity .
  • ≥6 µM : Induces significant cell death (e.g., 50% viability loss in BoHV-1 models) . Dose optimization should include time-course assays (12–48 hours) and cytotoxicity controls .

Advanced Research Questions

Q. How to resolve contradictory findings on this compound's dose-dependent effects across experimental systems?

Contradictions arise from model-specific thresholds:

  • Cancer models : 100 µM this compound upregulates XBP1 and CXCR4 in lymphoma cells , whereas lower doses (10 µM) suffice for RSK4 inhibition in ESCC .
  • Virology : 6 µM this compound suppresses BoHV-1 replication but requires higher doses for sustained IRE1α modulation . Mitigate discrepancies by standardizing assays (e.g., RNase activity vs. phosphorylation states) and reporting exact treatment durations .

Q. What methodological considerations are critical when integrating this compound into combination therapies?

this compound’s synergy with other agents (e.g., exosomal miR-26a-5p in bone regeneration ) requires:

  • Dose staggering : Administer this compound after primary agents to avoid pathway interference.
  • Delivery systems : Use biocompatible carriers (e.g., HA hydrogels) to sustain localized release . Validate combinatorial effects via dual-luciferase reporters and RNA-seq to map pathway crosstalk .

Q. How to design experiments analyzing this compound's impact on viral entry vs. replication?

Follow the BoHV-1 protocol :

  • Attachment phase : Pre-treat cells with this compound before viral adsorption.
  • Post-entry phase : Add this compound after viral internalization. Quantify viral titers via plaque assays and compare with untreated/DMSO controls. This compound shows stronger inhibition in post-entry stages (70% titer reduction vs. 40% in attachment) .

Q. Data Analysis & Reproducibility

Q. How to address variability in this compound's effects across cell lines?

  • Subgroup stratification : Use criteria like baseline IRE1α expression or stress levels (e.g., ER-stressed vs. normal cells) .
  • Statistical rigor : Apply mixed-effects models to account for inter-experimental variability in viral titer assays .

Q. What statistical frameworks are recommended for dose-response studies?

  • Four-parameter logistic curves : Fit this compound’s IC50 values using tools like GraphPad Prism .
  • Time-series analysis : Use ANOVA with Tukey post-hoc tests for longitudinal viability data (e.g., 0–24 hour timepoints) .

Q. Experimental Design Challenges

Q. How to optimize this compound treatment duration for UPR studies?

this compound’s effects peak at 12 hours (maximal Xbp1s expression) but diminish by 48 hours due to compensatory pathways . Include pulsed vs. continuous treatment arms and monitor adaptive responses via RNA-seq .

Q. What controls are essential for this compound studies in immune-microenvironment models?

  • IRE1α inhibitors : Compare with STF-083010 to isolate RNase vs. kinase effects .
  • Cytokine profiling : Measure IL-6/TNF-α levels to rule out off-target immune activation .

Properties

IUPAC Name

2-N-(3H-benzimidazol-5-yl)-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8/c1-2-10(1)13-8-16(25-24-13)22-15-5-6-18-17(23-15)21-11-3-4-12-14(7-11)20-9-19-12/h3-10H,1-2H2,(H,19,20)(H3,18,21,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNBSTLIALIIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC5=C(C=C4)N=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.